molecular formula C9H11N3O2 B6228859 ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate CAS No. 238749-51-4

ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No. B6228859
CAS RN: 238749-51-4
M. Wt: 193.2
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Future Directions

The development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy is necessary . Heterocyclic compounds, such as imidazole, which have high chemotherapeutic values, act as a remedy for the development of novel drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate to form ethyl 1-methyl-1H-pyrrole-2-carboxylate. This intermediate is then reacted with 1,2-diaminobenzene to form ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate.", "Starting Materials": [ "1-methyl-1H-pyrrole-2-carboxylic acid", "ethyl chloroformate", "1,2-diaminobenzene" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 1-methyl-1H-pyrrole-2-carboxylate.", "Step 2: Add 1,2-diaminobenzene to the reaction mixture and heat under reflux to form ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

238749-51-4

Product Name

ethyl 1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate

Molecular Formula

C9H11N3O2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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